molecular formula C8H13F3N2O3 B13390991 2-Amino-6-(trifluoroacetamido)hexanoic acid

2-Amino-6-(trifluoroacetamido)hexanoic acid

Cat. No.: B13390991
M. Wt: 242.20 g/mol
InChI Key: PZZHRSVBHRVIMI-UHFFFAOYSA-N
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Description

N6-(Trifluoroacetyl)-L-lysine is a derivative of the amino acid lysine, where the ε-amino group of lysine is modified by the addition of a trifluoroacetyl group. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications. The molecular formula of N6-(Trifluoroacetyl)-L-lysine is C13H20F3N3O4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-(Trifluoroacetyl)-L-lysine can be synthesized through the reaction of L-lysine with trifluoroacetic anhydride. The reaction typically involves dissolving L-lysine in an appropriate solvent, such as water or methanol, and then adding trifluoroacetic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by precipitation or extraction .

Industrial Production Methods

In an industrial setting, the synthesis of N6-(Trifluoroacetyl)-L-lysine may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also help in scaling up the production while maintaining high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-(Trifluoroacetyl)-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N6-(Trifluoroacetyl)-L-lysine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein modifications and interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N6-(Trifluoroacetyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can enhance the binding affinity of the compound to these targets, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-(Trifluoroacetyl)-L-lysine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHRSVBHRVIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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